

# Application of Palladium-Platinum Catalysts in Oxygen Reduction Reaction: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This document provides a comprehensive overview of the application of palladium-platinum (Pd-Pt) catalysts in the oxygen reduction reaction (ORR), a critical process in renewable energy technologies such as fuel cells and metal-air batteries.<sup>[1][2][3]</sup> These advanced catalytic materials offer a promising alternative to pure platinum catalysts, primarily due to the lower cost and greater abundance of palladium, without significant compromise on catalytic efficiency.<sup>[2][3]</sup> In many instances, the synergistic effects between palladium and platinum lead to enhanced activity and durability.<sup>[1][4][5]</sup>

## Introduction to Pd-Pt Catalysts for ORR

The oxygen reduction reaction is a key electrochemical process, but it suffers from sluggish kinetics.<sup>[1]</sup> Platinum has long been the benchmark catalyst for this reaction; however, its high cost and scarcity are significant barriers to widespread commercialization.<sup>[1][2]</sup> Palladium, being in the same group as platinum, shares similar electronic properties and catalytic capabilities but is more abundant and less expensive.<sup>[3]</sup> The combination of palladium and platinum in various nanostructures, such as alloys, core-shell, and dendritic forms, has been shown to enhance catalytic activity and stability for the ORR.<sup>[1][6]</sup> The improved performance is often attributed to factors like lattice strain, ligand effects, and optimized electronic structures that fine-tune the binding energy of oxygen intermediates.<sup>[2][7]</sup>

## Quantitative Performance Data

The performance of Pd-Pt electrocatalysts for the ORR is evaluated based on several key metrics, including onset potential ( $E_{\text{onset}}$ ), half-wave potential ( $E_{1/2}$ ), mass activity (MA), and specific activity (SA). The following tables summarize representative quantitative data from the literature for different types of Pd-Pt catalysts compared to the commercial Pt/C standard.

Catalyst	$E_{\text{onset}}$ (V vs. RHE)	$E_{1/2}$ (V vs. RHE)	Mass Activity (A/mg_Pt)	Specific Activity (mA/cm <sup>2</sup> )	Electrolyte	Reference
Core-Shell Nanostructures						
Pd@Pt/C	~0.95	~0.85	4x higher than Pt/C	Not specified	0.1 M HClO <sub>4</sub>	[4][5]
Pd <sub>18</sub> Pt tesseracts	Not specified	Not specified	1.86	2.09	0.1 M HClO <sub>4</sub>	[8]
Alloy Nanostructures						
Nanoporous Pt <sub>75</sub> Pd <sub>25</sub>	Higher than Pt/C	Higher than Pt/C	2.3x higher than Pt/C	2.6x higher than Pt/C	Not specified	[9]
Pd-Co/rGO	0.944	0.782	Not specified	Not specified	0.1 M KOH	[10]
Reference Catalyst						
Commercial Pt/C	~0.9	0.82 - 0.89	0.16	0.25	0.1 M HClO <sub>4</sub>	[8][11][12]

Note: The values presented are indicative and can vary based on synthesis methods, experimental conditions, and catalyst loading.

## Experimental Protocols

This section details the standardized procedures for the synthesis of Pd-Pt catalysts and their electrochemical evaluation for the ORR.

### Synthesis of Carbon-Supported Pd-Pt Core-Shell Nanocatalysts (Pd@Pt/C)

This protocol is adapted from a method utilizing citric acid as a reducing and structure-directing agent.[\[4\]](#)[\[5\]](#)

Materials:

- Palladium(II) chloride ( $\text{PdCl}_2$ )
- Hexachloroplatinic(IV) acid hexahydrate ( $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ )
- Citric acid
- High surface area carbon black (e.g., Vulcan XC-72)
- Deionized (DI) water
- Ethanol

Procedure:

- Preparation of Pd cores on Carbon (Pd/C):
  - Disperse carbon black in a solution of DI water and ethanol.
  - Add a calculated amount of  $\text{PdCl}_2$  solution to the carbon slurry.
  - Reduce the palladium precursor onto the carbon support using a suitable reducing agent (e.g., sodium borohydride) at room temperature with vigorous stirring.
  - Filter, wash thoroughly with DI water, and dry the resulting Pd/C powder.

- Deposition of Pt Shell on Pd Cores (Pd@Pt/C):
  - Disperse the prepared Pd/C powder in an aqueous solution containing a specific concentration of citric acid.
  - Heat the suspension to a designated temperature (e.g., 80-90 °C).
  - Slowly add a solution of  $\text{H}_2\text{PtCl}_6$  to the heated suspension. The Pt shell forms via a combination of galvanic displacement and chemical reduction by citric acid.[\[4\]](#)[\[5\]](#)
  - Maintain the reaction for a set duration (e.g., 1-2 hours) to ensure complete Pt deposition.
  - Cool the mixture to room temperature, filter, and wash extensively with DI water to remove any unreacted precursors and byproducts.
  - Dry the final Pd@Pt/C catalyst in a vacuum oven.

## Electrochemical Evaluation of ORR Activity

This protocol outlines the standard rotating disk electrode (RDE) methodology for assessing the catalytic activity of the prepared Pd-Pt catalysts.[\[11\]](#)

Materials and Equipment:

- Glassy carbon rotating disk electrode (RDE)
- Three-electrode electrochemical cell (working electrode, counter electrode (e.g., Pt wire), reference electrode (e.g., Ag/AgCl or RHE))
- Potentiostat with rotation control
- Electrolyte: 0.1 M  $\text{HClO}_4$  or 0.1 M KOH
- High-purity nitrogen ( $\text{N}_2$ ) and oxygen ( $\text{O}_2$ ) gas
- Catalyst ink: Prepared catalyst, DI water, isopropanol, and Nafion® solution (5 wt%)

Procedure:

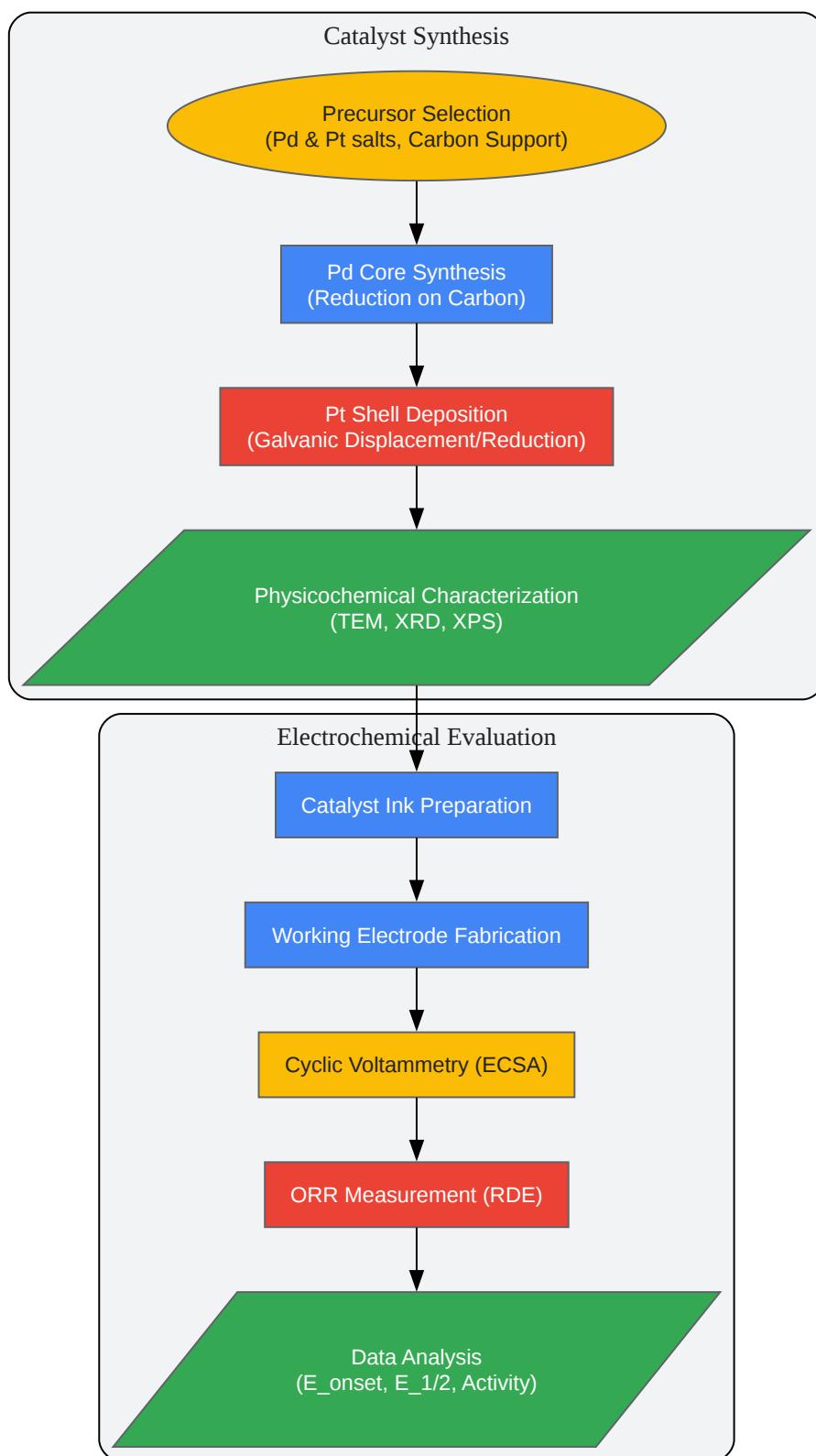
- Catalyst Ink Preparation:
  - Disperse a precise amount of the Pd-Pt catalyst powder in a mixture of DI water and isopropanol.
  - Add a small volume of Nafion® solution to the mixture to act as a binder.
  - Sonically disperse the mixture for at least 30 minutes to form a homogeneous ink.
- Working Electrode Preparation:
  - Polish the glassy carbon RDE to a mirror finish using alumina slurries of decreasing particle size.
  - Rinse the electrode thoroughly with DI water and ethanol.
  - Deposit a specific volume of the catalyst ink onto the glassy carbon surface and allow it to dry at room temperature, forming a thin, uniform catalyst film.[\[11\]](#)
- Electrochemical Measurements:
  - Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the chosen electrolyte.
  - Electrochemical Cleaning: Cycle the potential of the working electrode in a deaerated electrolyte to clean the catalyst surface.[\[11\]](#)
  - Cyclic Voltammetry (CV): Record CVs in an N<sub>2</sub>-saturated electrolyte to determine the electrochemical surface area (ECSA) of the catalyst.[\[11\]](#)
  - Linear Sweep Voltammetry (LSV) for ORR:
    - Saturate the electrolyte with O<sub>2</sub> for at least 30 minutes.
    - Record LSV curves at various electrode rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while sweeping the potential from a non-catalytic to a catalytic region (e.g., 1.1 to 0.2 V vs. RHE).[\[8\]](#)[\[11\]](#)

- A scan rate of 5-20 mV/s is typically used.[12]
- Data Analysis:
  - Correct the ORR polarization curves for the background current measured in the N<sub>2</sub>-saturated electrolyte.[11]
  - Determine the onset potential and half-wave potential from the corrected LSV curves.
  - Calculate the kinetic current ( $I_k$ ) using the Koutecky-Levich equation.
  - Normalize the kinetic current to the catalyst loading and ECSA to obtain the mass activity and specific activity, respectively.[11]

## Visualizations

### Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and evaluation of Pd-Pt catalysts for the oxygen reduction reaction.

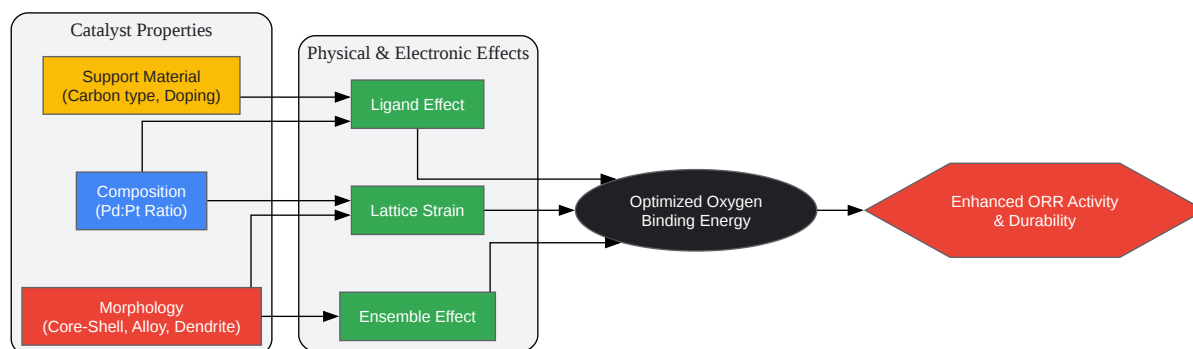


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Caption: Workflow for Pd-Pt catalyst synthesis and ORR evaluation.

## Factors Influencing ORR Activity

The catalytic activity of Pd-Pt nanoparticles for the ORR is influenced by a combination of factors, as depicted in the diagram below.



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Caption: Key factors influencing the ORR activity of Pd-Pt catalysts.

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- To cite this document: BenchChem. [Application of Palladium-Platinum Catalysts in Oxygen Reduction Reaction: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8777967#application-of-palladium-platinum-in-oxygen-reduction-reaction]

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